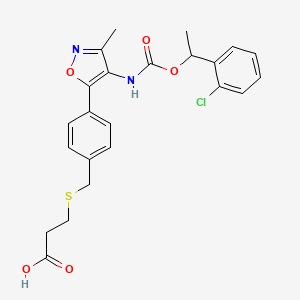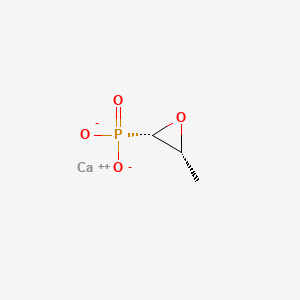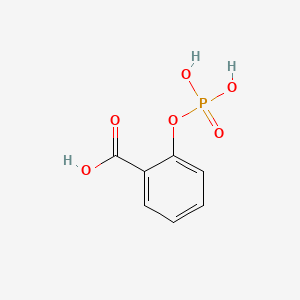
Ki16425
Vue d'ensemble
Description
Ki16425 est un composé synthétique connu pour son rôle d'antagoniste des récepteurs de l'acide lysophosphatidique. L'acide lysophosphatidique est un petit phospholipide qui agit comme un médiateur lipidique extracellulaire, favorisant divers processus cellulaires tels que la prolifération, la survie, la différenciation et la migration cellulaires. This compound cible spécifiquement les récepteurs de l'acide lysophosphatidique, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans l'étude de la progression du cancer et des réponses immunitaires .
Applications De Recherche Scientifique
Ki16425 has a wide range of scientific research applications, including:
Cancer Research: This compound has been shown to impede the progression of T cell lymphoma by inducing apoptosis, inhibiting glycolysis, and activating antitumor immune responses.
Cell Biology: This compound is utilized to investigate the effects of lysophosphatidic acid on cell proliferation, survival, and migration.
Mécanisme D'action
Target of Action
Ki16425 is a competitive, potent, and reversible antagonist that primarily targets the lysophosphatidic acid receptors (LPARs), specifically LPA1 and LPA3 . LPARs are G-protein-coupled receptors involved in many physiological functions in the central nervous system . They play a crucial role in various cellular processes, including apoptosis, survival, angiogenesis, invasion, and migration .
Mode of Action
This compound interacts with its targets, the LPA1 and LPA3 receptors, by inhibiting their actions . It selectively inhibits LPA receptor-mediated actions, especially through LPA1 and LPA3 .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It inhibits LPA-induced guanosine 5′- O - (3-thio)triphosphate binding as well as LPA receptor binding to membrane fractions . This leads to the suppression of several responses specific to LPA, including cell migration .
Pharmacokinetics
The ADME properties of this compound impact its bioavailability. It has a molecular weight of 474.96 and is soluble in DMSO and ethanol . The compound can be stored for 2 years at -20°C in powder form, and for 6 months at -80°C in DMSO .
Result of Action
The action of this compound results in various molecular and cellular effects. It triggers apoptosis by down-regulating the expression of Bcl2 and up-regulating p53, Bax, cleaved caspase-3, and Cyt c expression . Additionally, this compound suppresses glycolytic activity with concomitantly decreased expression of GLUT3 and MCT1 . It also inhibits LPA-induced long-term responses, including DNA synthesis and cell migration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis, pre-inhibition with this compound deteriorated motor disability . This was associated with increased demyelination, chemokine expression, cellular infiltration, and immune cell activation . The underlying mechanism for these negative effects was associated with the overproduction of reactive oxygen species .
Analyse Biochimique
Biochemical Properties
Ki16425 interacts with LPA1, LPA2, and LPA3 receptors, with Ki values of 0.34 μM, 6.5 μM, and 0.93 μM, respectively . It inhibits the activation of p42/p44 mitogen-activated protein kinase (MAPK), a key player in cellular signaling .
Cellular Effects
This compound has been shown to inhibit LPA-mediated survival and metabolic activity of T lymphoma cells . It also impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and immunoactivation .
Molecular Mechanism
This compound exerts its effects at the molecular level by triggering apoptosis through down-regulating the expression of Bcl2 and up-regulating p53, Bax, cleaved caspase-3, and Cyt c expression . It also suppresses glycolytic activity with concomitantly decreased expression of GLUT3 and MCT1 .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to inhibit LPA-mediated survival and metabolic activity of T lymphoma cells
Dosage Effects in Animal Models
In animal models, this compound has been shown to have varying effects at different dosages. For example, in a study on experimental autoimmune encephalomyelitis, pre-inhibition with this compound deteriorated motor disability .
Metabolic Pathways
This compound is involved in the LPA signaling pathway, which plays a crucial role in various cellular processes
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Ki16425 est synthétisé par un procédé chimique en plusieurs étapes. La synthèse implique la réaction de l'acide 3-(4-[4-([1-(2-chlorophényl)éthoxy]carbonylamino)-3-méthyl-5-isoxazolyl]benzylsulfanyl)propanoïque avec divers réactifs dans des conditions contrôlées. La réaction nécessite généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du composé souhaité .
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche en utilisant des techniques de synthèse organique standard. Le processus implique la purification du produit final par des techniques telles que la recristallisation ou la chromatographie afin de garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
Ki16425 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans this compound.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et divers solvants organiques. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés afin de garantir le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent donner lieu à des analogues modifiés du composé .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Recherche sur le cancer : This compound a été montré pour entraver la progression du lymphome à cellules T en induisant l'apoptose, en inhibant la glycolyse et en activant les réponses immunitaires antitumorales.
Biologie cellulaire : This compound est utilisé pour étudier les effets de l'acide lysophosphatidique sur la prolifération, la survie et la migration cellulaires.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement les récepteurs de l'acide lysophosphatidique, en particulier le récepteur de l'acide lysophosphatidique 1 et le récepteur de l'acide lysophosphatidique 3. En se liant à ces récepteurs, this compound empêche l'acide lysophosphatidique d'activer les voies de signalisation en aval, ce qui conduit à l'inhibition des processus cellulaires tels que la prolifération, la survie et la migration. Le composé induit également l'apoptose en régulant à la baisse l'expression de la protéine Bcl-2 et en régulant à la hausse l'expression de p53, Bax, de la caspase-3 clivée et du cytochrome c .
Comparaison Avec Des Composés Similaires
Ki16425 est unique dans son inhibition sélective du récepteur de l'acide lysophosphatidique 1 et du récepteur de l'acide lysophosphatidique 3. Les composés similaires comprennent :
Pyrophosphate de glycérol dioctylique : Un autre antagoniste des récepteurs de l'acide lysophosphatidique, mais il inhibe préférentiellement les actions induites par le récepteur de l'acide lysophosphatidique 3.
Antagonistes des récepteurs du sphingosine-1-phosphate : Ces composés ciblent des récepteurs liés aux récepteurs de l'acide lysophosphatidique, mais ils ont une sélectivité et des mécanismes d'action différents.
This compound se distingue par son ciblage spécifique du récepteur de l'acide lysophosphatidique 1 et du récepteur de l'acide lysophosphatidique 3, ce qui en fait un outil précieux pour étudier le rôle de ces récepteurs dans divers processus biologiques et maladies .
Propriétés
IUPAC Name |
3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIFMNUXGDHTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438772 | |
| Record name | Ki16425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355025-24-0 | |
| Record name | 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355025-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KI-16425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355025240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ki16425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KI-16425 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83W49JT69B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















